Butin

Descripción general

Descripción

Se encuentra en varias plantas, incluidas las semillas de Vernonia anthelmintica y la madera de Dalbergia odorifera . La butina es conocida por sus propiedades antioxidantes y sus potenciales beneficios para la salud.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La butina se puede sintetizar a través de varios métodos. Un método común implica la hidroxilación de la liquiritigenina utilizando la tirosinasa de Bacillus megaterium (BmTYR) como catalizador . Este proceso de biotransformación es eficiente y permite la producción de butina a partir de liquiritigenina comercial.

Métodos de producción industrial

La producción industrial de butina generalmente implica la extracción del compuesto a partir de fuentes naturales como las semillas de Vernonia anthelmintica o la madera de Dalbergia odorifera. El proceso de extracción puede implicar extracción con solventes seguida de purificación utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

La butina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se sabe que participa en reacciones antioxidantes, donde elimina las especies reactivas del oxígeno (ROS) e inhibe el estrés oxidativo .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran butina incluyen peróxido de hidrógeno para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Las condiciones para estas reacciones típicamente implican temperaturas suaves y un pH neutro a ligeramente ácido .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran butina incluyen sus dímeros y cruzados-dímeros con otros flavonoides como la buteína . Estos productos se forman a través de vías antioxidantes, particularmente la vía de transferencia de átomos de hidrógeno .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Butin has been extensively studied for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress. Research indicates that this compound can:

- Scavenge Reactive Oxygen Species (ROS) : It effectively reduces oxidative damage by scavenging ROS, which are harmful byproducts of cellular metabolism.

- Activate Antioxidant Enzymes : Studies show that this compound enhances the activity of enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative stress .

- Protect Mitochondrial Function : this compound has demonstrated the ability to maintain mitochondrial membrane potential and prevent apoptosis induced by oxidative stress .

Case Study: Cytoprotective Effects Against Oxidative Stress

A study published in 2011 highlighted this compound's protective effects against hydrogen peroxide-induced apoptosis. The findings revealed that this compound treatment significantly reduced mitochondrial dysfunction and restored mitochondrial membrane potential in treated cells .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Maintained |

| ROS Levels | High | Low |

| Apoptotic Markers | High | Reduced |

Cancer Research

This compound's potential as an anticancer agent has been a focal point of research. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate pathways leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Various studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Case Study: Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was found to suppress the growth of colon cancer cells by inducing apoptosis and modulating key signaling pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : this compound has been reported to protect neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Enhancement of Cognitive Function : Preliminary findings indicate that this compound may improve cognitive functions by mitigating oxidative stress in neural tissues.

Case Study: Neuroprotective Mechanism

A study demonstrated that this compound could reduce neuronal death in models of oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease .

Immunomodulatory Effects

This compound also shows promise in modulating immune responses:

- Anti-inflammatory Activity : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Enhancement of Immune Function : Some studies suggest that this compound can enhance the immune response, making it a candidate for further research in immunotherapy applications .

Mecanismo De Acción

La butina ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina las especies reactivas del oxígeno y activa las enzimas antioxidantes como la superóxido dismutasa y la catalasa . La butina también inhibe la vía apoptótica dependiente de las mitocondrias al mantener el potencial de la membrana mitocondrial y prevenir la liberación del citocromo c . Además, inhibe las vías de la quinasa de la quinasa de la proteína quinasa activada por mitógeno-4 y la quinasa terminal N-terminal c-Jun, reduciendo la apoptosis inducida por estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares a la butina incluyen otros flavonoides como la buteína, la liquiritigenina y la naringenina .

Unicidad

La butina es única debido a su patrón específico de hidroxilación, que contribuye a su potente actividad antioxidante. En comparación con la buteína, la butina tiene una mayor capacidad antioxidante e inhibe de manera más efectiva la ferroptosis en células madre mesenquimales derivadas de la médula ósea tratadas con erastina . Esto hace que la butina sea un compuesto valioso en la investigación centrada en el estrés oxidativo y las enfermedades relacionadas.

Actividad Biológica

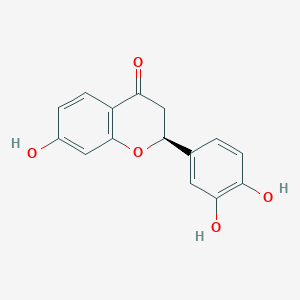

Butin, chemically known as 7,3',4'-trihydroxydihydroflavone, is a flavonoid compound found in various plants. It has garnered attention for its potential therapeutic effects, particularly in the context of oxidative stress and metabolic disorders. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities primarily through its antioxidant properties and modulation of cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). It reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Apoptosis Regulation : this compound influences apoptotic pathways by modulating caspase activity. In diabetic models, this compound treatment significantly downregulated caspase-3 activity, which is implicated in pancreatic β-cell apoptosis due to oxidative stress .

- Inflammation Modulation : this compound has been shown to reduce pro-inflammatory cytokines such as interleukin-1β in diabetic rats, indicating its potential role in mitigating inflammation associated with metabolic disorders .

In Vivo Studies

Recent studies have demonstrated this compound's efficacy in animal models:

- Diabetes Management : In an alloxan-induced diabetic rat model, this compound administration improved glucose metabolism and restored biochemical parameters. Treatment resulted in enhanced insulin secretion and protection against pancreatic histopathological changes .

- Oxidative Stress Protection : this compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting mitochondrial dysfunction and preserving mitochondrial membrane potential. This was achieved through the inhibition of caspase-dependent pathways .

In Vitro Studies

In vitro investigations further elucidate this compound's biological activities:

- Cell Viability : In HT22 hippocampal cells, this compound ameliorated glutamate-induced neurotoxicity by restoring mitochondrial function and reducing oxidative stress markers .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Diabetes Management : A study involving diabetic rats treated with this compound revealed significant improvements in blood glucose levels and insulin sensitivity. The study emphasized the role of this compound in restoring pancreatic function and reducing oxidative damage.

- Neuroprotective Effects : In a case study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by oxidative stress.

Propiedades

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197708 | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-14-8 | |

| Record name | (-)-Butin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.